1'-[3-(2-Amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidine]-2-one
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Overview
Description
1’-[3-(2-Amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3’-piperidine]-2-one is a complex organic compound that features a unique combination of thiazole, indole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[3-(2-Amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3’-piperidine]-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with an indole derivative. The final step involves the formation of the spiro compound through a cyclization reaction. Common reagents used in these reactions include thiourea, bromine, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1’-[3-(2-Amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3’-piperidine]-2-one undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
1’-[3-(2-Amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3’-piperidine]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1’-[3-(2-Amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3’-piperidine]-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit antimicrobial and antiviral activities.
Indole Derivatives: Compounds such as indomethacin and serotonin share the indole structure and have anti-inflammatory and neurotransmitter functions.
Piperidine Derivatives: Compounds like piperine and risperidone share the piperidine ring and are used as bioactive agents in various therapeutic areas.
Uniqueness
What sets 1’-[3-(2-Amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3’-piperidine]-2-one apart is its unique spiro structure, which combines the properties of thiazole, indole, and piperidine rings. This unique combination enhances its potential as a versatile bioactive compound with multiple applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
1'-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-methylspiro[indole-3,3'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-22-15-6-3-2-5-14(15)19(17(22)25)9-4-10-23(12-19)16(24)8-7-13-11-26-18(20)21-13/h2-3,5-6,11H,4,7-10,12H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPXCZUBKKFMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C(=O)CCC4=CSC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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